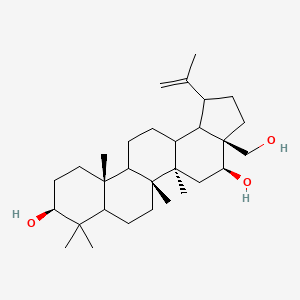

Heliantriol B2

Description

Overview of Pentacyclic Triterpenoids in Chemical Biology Research

Pentacyclic triterpenoids are a class of naturally occurring chemical compounds characterized by a 30-carbon skeleton arranged into five fused rings. mdpi.com These complex molecules are secondary metabolites found widely in the plant kingdom, including in the stem, bark, leaves, and fruit peels of various plants. ekb.eg They are synthesized through the isoprenoid pathway and can exist in a free form or as glycosides or esters. rsc.orgnih.gov

Based on their carbon skeleton, pentacyclic triterpenoids are primarily classified into three main types: lupane (B1675458), oleanane, and ursane (B1242777). mdpi.comekb.eg This structural diversity gives rise to a wide array of biological activities, which has garnered significant attention from the scientific community. rsc.org In chemical biology research, these compounds are investigated for numerous potential therapeutic effects, including anti-inflammatory, antiviral, antioxidant, and antitumor activities. mdpi.comrsc.orgmdpi.comnih.govresearchgate.net Despite their promising pharmacological profiles, many pentacyclic triterpenoids exhibit poor water solubility and low bioavailability, which can limit their development for further applications. rsc.orgmdpi.com Researchers are actively exploring structural modifications to enhance their properties and biological efficacy. rsc.org

Research Significance of Natural Products in Discovery Science

Natural products have historically been and continue to be a cornerstone of drug discovery and development. mdpi.comnih.govscielo.br They provide a vast and unparalleled source of chemical diversity, offering unique molecular scaffolds that are often complex and three-dimensional, a feature not always present in synthetic chemical libraries. scielo.brscielo.br A significant percentage of modern medicines have their origins in natural sources, including plants, microorganisms, and animals. scielo.br Approximately one-third of the best-selling drugs globally are natural products or their derivatives. scielo.br

The significance of natural products lies in their inherent biological relevance, as they are often produced by organisms for defense or signaling purposes. mdpi.com This evolutionary pre-selection for biological activity makes them a rich source of lead compounds for developing new therapeutic agents. nih.govnih.gov Advances in analytical and computational technologies, such as mass spectrometry, proteomics, and artificial intelligence, have further enhanced the process of identifying and optimizing bioactive compounds from natural sources, solidifying their crucial role in innovative drug discovery. nih.govnih.gov

Introduction to Heliantriol B2 as a Specific Triterpenoid (B12794562) for Academic Investigation

This compound is a specific pentacyclic triterpenoid belonging to the lupane structural class. iiarjournals.orgresearchgate.net As a subject of academic investigation, it represents one of the thousands of triterpenoids identified from natural sources. frontiersin.org It has been isolated from plants such as Chrysanthemum morifolium and Chuquiraga erinacea. researchgate.netnih.gov Its chemical structure and properties have been characterized, providing a foundation for further research into its biological activities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₀O₃ | nih.govnaturalproducts.nethmdb.ca |

| Molecular Weight | 458.7 g/mol | nih.govhmdb.ca |

| IUPAC Name | 3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol | nih.govnaturalproducts.net |

| Synonyms | Lup-20(29)-ene-3,16,28-triol, Lupene triol, NSC294921 | nih.govnaturalproducts.nethmdb.ca |

| CAS Number | 61229-18-3 | nih.govnaturalproducts.net |

| Classification | Lupane-type Pentacyclic Triterpenoid | iiarjournals.orghmdb.ca |

Current Landscape of this compound Research in Preclinical Studies

The current research on this compound is primarily in the preclinical stage, focusing on its potential applications in oncology. Investigations have explored its effects on various cancer cell lines, providing initial insights into its bioactivity.

One study evaluated a series of natural and semisynthetic triterpenoids, including this compound, for their antiproliferative and antimetastatic properties against prostate cancer. iiarjournals.orgiiarjournals.org In this research, this compound was identified as the natural triterpenoid with the most significant cytotoxic effect against the tested cell lines after 24 hours of exposure, a finding consistent with previous reports of its activity against human leukemia cells. iiarjournals.org Furthermore, the study demonstrated that this compound could inhibit the migration of LNCaP prostate cancer cells in a concentration-dependent manner. iiarjournals.orgiiarjournals.orgfrontiersin.org

Another area of investigation involved screening for anti-tumor-promoting agents. researchgate.net this compound, isolated from edible chrysanthemum flowers, was assessed for its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by a tumor promoter. researchgate.nettargetmol.com All fifteen triterpenoids tested in this study, including this compound, demonstrated inhibitory effects on EBV-EA activation, suggesting potential anti-tumor-promoting activity. researchgate.nettargetmol.com

More recently, an in-silico study included this compound in a list of natural compounds screened for potential activity related to COVID-19. scienceopen.com However, the bulk of the research remains focused on its cytotoxic properties. researchgate.netukaazpublications.com These preclinical findings highlight this compound as a compound of interest for further investigation in cancer research, although understanding of its mechanisms and potential is still limited. ontosight.ai

| Area of Study | Cell Lines/Model | Observed Effect | Source |

|---|---|---|---|

| Antiproliferative/Cytotoxic Activity | Prostate cancer cells (PC-3 and LNCaP), Human leukemia cells | Showed the greatest cytotoxic effect among the natural triterpenoids tested. | iiarjournals.orgiiarjournals.org |

| Antimetastatic Activity | Prostate cancer cells (LNCaP) | Inhibited cell migration in a concentration-dependent manner. | iiarjournals.orgiiarjournals.orgfrontiersin.org |

| Anti-tumor Promotion | Raji cells (Epstein-Barr virus early antigen activation assay) | Showed inhibitory effects on EBV-EA activation. | researchgate.nettargetmol.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(1R,3aS,4S,5aR,5bR,9S,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol |

InChI |

InChI=1S/C30H50O3/c1-18(2)19-10-15-30(17-31)24(33)16-29(7)20(25(19)30)8-9-22-27(5)13-12-23(32)26(3,4)21(27)11-14-28(22,29)6/h19-25,31-33H,1,8-17H2,2-7H3/t19-,20?,21?,22?,23-,24-,25?,27-,28+,29+,30-/m0/s1 |

InChI Key |

TWKNDDJHVQUEJF-JZSBGBOQSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2(C1C3CCC4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)CO |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO |

Synonyms |

heliantriol B2 |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Distribution of Heliantriol B2

Botanical Sources of Heliantriol B2

This compound has been consistently isolated from Chuquiraga erinacea D. Don. subsp. erinacea, a plant species belonging to the Asteraceae family. nih.govnih.gov This plant is an endemic species widely distributed in Argentina. iiarjournals.org The aerial parts, particularly the leaves, are the primary source for the isolation of this compound. nih.goviiarjournals.org In studies focusing on the phytochemical analysis of C. erinacea, this compound is often identified alongside other pentacyclic triterpenes. nih.goviiarjournals.org A bioactivity-guided approach, specifically targeting acetylcholinesterase (AChE) inhibitory agents in the ethanolic extract of the leaves, successfully led to the isolation of this compound as one of the active constituents. nih.gov While other triterpenoids like lupeol (B1675499) and calenduladiol (B1668229) are present in significant quantities within the ethanolic extract of C. erinacea's aerial parts, this compound is typically found in minor amounts. iiarjournals.orgresearchgate.net

Beyond its well-documented presence in Chuquiraga erinacea, this compound has been identified in other members of the plant kingdom. It has been isolated from Monteverdia apurimacensis, another plant species from which this natural compound can be obtained. Additionally, research on the constituents of the edible flower extract of chrysanthemum (Chrysanthemum morifolium), also in the Asteraceae family, revealed the presence of this compound among fifteen other pentacyclic triterpene diols and triols. researchgate.net The compound is also noted as a lupine-type triterpenoid (B12794562) found within the genus Calendula, which includes the well-known medicinal plant pot marigold (Calendula officinalis). phcogrev.com

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part |

| Chuquiraga erinacea | Asteraceae | Leaves, Aerial Parts |

| Monteverdia apurimacensis | Celastraceae | Not Specified |

| Chrysanthemum morifolium | Asteraceae | Flowers |

| Calendula genus | Asteraceae | Not Specified |

Isolation from Chuquiraga erinacea (Asteraceae)

Methodologies for Extraction and Purification of this compound

The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction followed by sophisticated purification techniques.

The initial step in isolating this compound and other triterpenoids from plant material is typically solvent extraction. mdpi.com For Chuquiraga erinacea, an ethanolic extract is commonly prepared from the aerial parts or leaves of the plant. nih.goviiarjournals.org This process involves macerating the dried and ground plant material in ethanol (B145695) to dissolve the target compounds. The use of organic solvents like ethanol is a standard procedure for recovering bioactive compounds from plant matrices. mdpi.com After the extraction period, the solid plant material is filtered out, and the solvent is evaporated to yield a crude extract containing a complex mixture of phytochemicals, including this compound.

Following solvent extraction, the crude extract undergoes further separation and purification to isolate this compound from other co-extracted compounds. Chromatographic techniques are essential for this purpose. Flash chromatography is a specific method cited for the purification of this compound from C. erinacea extracts. iiarjournals.orgresearchgate.net This technique involves passing the extract through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent system, for instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) (AcOEt), is used as the mobile phase to elute the compounds at different rates based on their polarity, leading to their separation. iiarjournals.org In some studies, a bioautographic method is used in conjunction with chromatography to guide the fractionation process, allowing researchers to target and isolate specific biologically active compounds like this compound. nih.gov While not explicitly detailed for this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and analysis of such compounds. researchgate.net

Table 2: Chromatographic Separation of Triterpenoids from Chuquiraga erinacea

| Compound | Separation Technique Mentioned |

| This compound | Bioactivity-guided fractionation, Flash Chromatography |

| Calenduladiol | Bioactivity-guided fractionation, Flash Chromatography |

| Faradiol | Bioactivity-guided fractionation |

| Lupeol | Bioactivity-guided fractionation |

| alpha- and beta-Amyrin | Bioactivity-guided fractionation |

| Pseudotaraxasterol | Bioactivity-guided fractionation |

| Taraxasterol | Bioactivity-guided fractionation |

Source: nih.gov

Solvent Extraction Techniques

Quantitative Analysis of this compound in Natural Extracts

Determining the concentration of this compound in natural extracts is crucial for understanding its relative abundance. Phytochemical analyses of the ethanolic extract from the aerial parts of Chuquiraga erinacea have provided quantitative data for several triterpenoids. iiarjournals.orgresearchgate.net These studies have shown that while compounds such as lupeol (0.19%) and calenduladiol (0.15%) are present in significant amounts, this compound is considered a minor constituent of the extract. iiarjournals.orgresearchgate.net

The precise quantification of this compound typically relies on modern analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). mdpi.comusamvcluj.ro These methods offer high sensitivity and resolution for separating and measuring individual components in a complex mixture. For accurate quantification, a calibration curve is generated using a purified standard of this compound at various known concentrations. mdpi.com The peak area of this compound in the chromatogram of the plant extract is then compared to this calibration curve to determine its exact concentration, often expressed as milligrams per 100 grams of dry weight (mg/100 g DW). mdpi.comusamvcluj.ro

Chemodiversity of Pentacyclic Triterpenoids in this compound-Producing Plants

The plants that produce this compound are chemically rich environments, synthesizing a wide array of other pentacyclic triterpenoids. This chemodiversity is a subject of significant scientific interest.

In Chuquiraga erinacea, this compound is found alongside a variety of other pentacyclic triterpenes. nih.govresearchgate.net Bioactivity-guided fractionation of the plant's extracts has revealed the presence of other lupane-type triterpenoids such as lupeol and calenduladiol. researchgate.netnih.gov Further analysis has also identified taraxastane-type triterpenes, including faradiol, pseudotaraxasterol, and taraxasterol, as well as a mixture of the ubiquitous α-amyrin and β-amyrin. researchgate.net

The chemical profile of Chrysanthemum morifolium is particularly diverse. researchgate.net Investigations into the flower extract have led to the isolation of at least fourteen other pentacyclic triterpenoids in addition to this compound. researchgate.net These compounds span several triterpenoid subgroups, demonstrating the complex biosynthetic machinery of the plant. researchgate.net

The Celastraceae family, which includes Monteverdia apurimacensis, is well-known for producing a vast number of pentacyclic triterpenoids, primarily with friedelane, oleanane, lupane (B1675458), and ursane (B1242777) skeletons. Research into the roots of M. apurimacensis has resulted in the isolation of novel lupane triterpenes, underscoring the chemodiversity within this species. mdpi.com

Table 2: Co-occurring Pentacyclic Triterpenoids in this compound-Producing Plants

| Plant Source | Co-occurring Triterpenoid | Triterpenoid Class |

| Chuquiraga erinacea | Calenduladiol | Lupane |

| Faradiol | Taraxastane | |

| Lupeol | Lupane | |

| α-Amyrin | Ursane | |

| β-Amyrin | Oleanane | |

| Pseudotaraxasterol | Taraxastane | |

| Taraxasterol | Taraxastane | |

| Chrysanthemum morifolium | Faradiol | Taraxastane |

| Heliantriol B0 | Taraxastane | |

| Heliantriol C | Taraxastane | |

| 22alpha-methoxyfaradiol | Taraxastane | |

| Arnidiol | Taraxastane | |

| Faradiol alpha-epoxide | Taraxastane | |

| Maniladiol | Oleanane | |

| Erythrodiol | Oleanane | |

| Longispinogenin | Oleanane | |

| Coflodiol | Oleanane | |

| Heliantriol A1 | Oleanane | |

| Brein | Ursane | |

| Uvaol | Ursane | |

| Calenduladiol | Lupane | |

| Monteverdia apurimacensis | New lupane triterpene derivatives | Lupane |

Structural Elucidation and Stereochemical Analysis of Heliantriol B2

Advanced Spectroscopic Techniques for Heliantriol B2 Structure Determination

The structural elucidation of this compound, like many complex natural products, relies heavily on a combination of advanced spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the molecular architecture of the compound. Full structural elucidation is typically achieved through a comprehensive analysis of both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data iiarjournals.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the cornerstone for determining the carbon skeleton and the relative stereochemistry of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

1D NMR, including ¹H and ¹³C spectra, provides initial information about the chemical environment of the atoms. For a lupane (B1675458) triterpenoid (B12794562) like this compound, the ¹H NMR spectrum characteristically shows signals for multiple singlet methyl groups, an exocyclic methylene (B1212753) group (at δH 4.66 and 4.56), and oxymethine protons associated with hydroxyl groups researchgate.net.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. iiarjournals.org

COSY spectra identify proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule.

HSQC spectra correlate directly bonded carbon and proton atoms.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule and piecing together the entire carbon framework.

Unequivocal assignments for all carbons and representative protons of related lupane derivatives have been achieved using these 2D NMR techniques, setting a precedent for the analysis of this compound. iiarjournals.org However, it is noteworthy that some studies have reported discrepancies between their own NMR data for a synthesized potential structure of this compound and previously published data, suggesting a possible misassignment in earlier reports. nih.govescholarship.org

Table 1: Representative ¹H and ¹³C NMR Data for the Lupane Skeleton Note: This table represents typical chemical shifts for the lupane skeleton. Specific data for this compound can vary between sources.

| Position | δC (ppm) | δH (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-3 | ~79.0 | ~3.20 (dd) | H-2, H-23, H-24 |

| C-5 | ~55.5 | ~0.85 (d) | H-24, H-6, H-7 |

| C-16 | ~75.0 | ~4.50 (m) | H-15, H-17, H-27 |

| C-17 | ~43.1 | - | H-16, H-18, H-22, H-28 |

| C-20 | ~150.5 | - | H-19, H-29, H-30 |

| C-28 | ~60.5 | ~3.80, ~3.35 (d) | H-17, H-22 |

| C-29 | ~109.8 | ~4.70, ~4.58 (s) | H-19, H-20, H-30 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula.

For this compound, the molecular formula has been established as C₃₀H₅₀O₃. naturalproducts.net This corresponds to a molecular weight of approximately 458.73 g/mol . thegoodscentscompany.com The mass spectrum provides the parent ion peak (M⁺) or related ions like [M+H]⁺ or [M-H₂O]⁺, confirming the molecular mass. The fragmentation pattern observed in the MS/MS spectrum can offer additional structural clues, often showing characteristic losses of water molecules from the hydroxyl groups and fragmentation of the pentacyclic ring system.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₀O₃ | naturalproducts.net |

| Molecular Weight | 458.72610000 | thegoodscentscompany.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. researchgate.net Bands around 1640 cm⁻¹ and 880 cm⁻¹ are characteristic of the C=CH₂ vibrations of the exocyclic double bond at C-20(29). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Since the lupane skeleton of this compound lacks extensive conjugation, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). msu.edu Any observed absorption is typically weak and occurs at the lower end of the UV spectrum. The primary chromophore is the isolated double bond, which absorbs below the typical cutoff for routine UV-Vis analysis. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration and Structural Confirmation of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined. yale.edu

In the context of this compound, a direct single-crystal X-ray analysis of the natural product has not been widely reported in the literature. However, a pivotal study synthesized a compound (referred to as compound 4 ) whose structure was proposed to be that of this compound. The structure of this synthesized compound 4 was unambiguously confirmed by X-ray crystallography. nih.govescholarship.org This analysis provided definitive proof of the connectivity and, crucially, the absolute configuration of the synthesized molecule. The availability of a suitable single crystal is often the most challenging step in this process. wikipedia.org

Challenges and Considerations in this compound Structural Assignment

The structural elucidation of this compound is not without its difficulties. The primary challenge highlighted in the scientific literature is the potential for structural misassignment.

A significant issue arose when researchers synthesized what was believed to be this compound. While the structure of their synthetic compound was confirmed by X-ray crystallography, its NMR spectral data did not perfectly match the data reported for the natural product isolated from its original source. nih.govescholarship.org This discrepancy strongly suggests that the structure originally assigned to natural this compound may be incorrect, or that there was a lack of detail in the initial isolation report that could account for the differences. nih.govescholarship.org

Further challenges can arise during analysis. For instance, certain analytical techniques like mass spectrometry can be problematic for related triterpenoids, particularly esters, which can be unstable in the ion source, leading to difficulties in detecting the correct molecular ion. ebi.ac.ukresearchgate.net While this compound is a triol, the general complexity and potential for subtle isomeric differences in large triterpenoid structures require meticulous and combined analytical approaches for accurate assignment.

Comparative Structural Analysis with Related Lupane Triterpenoids

This compound belongs to the lupane class of pentacyclic triterpenoids. Its structure is defined by the characteristic five-ring system and an isopropenyl group at C-19. Comparing its structure to other well-known lupane triterpenoids helps to highlight its unique features, primarily its hydroxylation pattern.

This compound is identified as lup-20(29)-ene-3β,16β,28-triol. researchgate.netnaturalproducts.net This indicates it has three hydroxyl groups located at positions C-3, C-16, and C-28.

Table 3: Structural Comparison of this compound with Other Lupane Triterpenoids

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Lupeol (B1675499) | C₃₀H₅₀O | Parent lupane structure with one hydroxyl group at C-3β. iiarjournals.org |

| Calenduladiol (B1668229) | C₃₀H₅₀O₂ | Dihydroxylated at C-3β and C-16β. iiarjournals.orgresearchgate.net |

| Betulin (B1666924) | C₃₀H₅₀O₂ | Dihydroxylated at C-3β and C-28 (primary alcohol). nih.gov |

| Betulinic Acid | C₃₀H₄₈O₃ | Hydroxylated at C-3β with a carboxylic acid group at C-28. nih.gov |

| This compound | C₃₀H₅₀O₃ | Trihydroxylated at C-3β, C-16β, and C-28. researchgate.netnaturalproducts.net |

The comparison shows that this compound is more oxidized than lupeol, calenduladiol, and betulin due to the presence of a third hydroxyl group. The specific combination of hydroxyl groups at C-3, C-16, and C-28 distinguishes it from these other common lupane triterpenoids. This polyhydroxylated nature significantly influences its polarity and chemical properties.

Synthetic Strategies and Chemical Modifications of Heliantriol B2 and Analogs

Semisynthesis of Heliantriol B2 and its Derivatives from Precursors

Semisynthesis is a practical and widely used approach for obtaining this compound analogs and other lupane (B1675458) triterpenoids. This strategy takes advantage of abundant natural precursors, which already contain the complex pentacyclic core, and modifies them through targeted chemical reactions. Lupeol (B1675499) and calenduladiol (B1668229) are key starting materials for these transformations. sciforum.netconicet.gov.ar These compounds are often co-isolated with this compound from plant sources like Chuquiraga erinacea, which contains significant quantities of lupeol and calenduladiol. researchgate.netiiarjournals.orgnih.gov The chemical derivatization of these precursors is a major focus for creating novel compounds with potential therapeutic applications. frontiersin.orgnih.gov

Lupeol and calenduladiol serve as versatile scaffolds for generating a variety of derivatives, including this compound. researchgate.netresearchgate.netnih.gov this compound is structurally a lup-20(29)-ene-3β,16β,30-triol. usp.brunimi.it Its structure is closely related to calenduladiol (lup-20(29)-ene-3β,16β-diol) and lupeol (lup-20(29)-en-3β-ol). researchgate.net

The conversion of these precursors to this compound or its analogs involves the introduction of hydroxyl groups at specific positions on the lupane skeleton. For instance, transforming lupeol would require hydroxylation at both the C-16 and C-30 positions, while converting calenduladiol would necessitate hydroxylation at the C-30 position. A study focusing on the antiproliferative effects of lupane triterpenoids involved obtaining this compound from Chuquiraga erinacea and using its precursors, lupeol and calenduladiol, to create a library of 19 different derivatives. nih.govconicet.gov.ar This highlights the practical utility of these compounds as starting materials for generating structural diversity. iiarjournals.org

The introduction of new functional groups onto the triterpenoid (B12794562) skeleton must be precise to yield the desired product. Oxidative transformations are central to converting lupeol and calenduladiol into more complex derivatives like this compound.

Oxidation: Selective oxidation is a key strategy. For example, Jones oxidation has been used to convert the hydroxyl groups on calenduladiol into keto groups, yielding diketones. sciforum.net More targeted oxidations can be performed on specific carbon atoms. The C-3 hydroxyl group is a common site for modification, often being oxidized to a ketone (lupenone from lupeol) using reagents like pyridinium (B92312) chlorochromate (PCC). chesci.com

Hydroxylation: Introducing hydroxyl groups, particularly at unactivated carbon atoms like C-16 or C-30, is a significant challenge. While direct chemical methods can be difficult, biocatalytic approaches offer a powerful alternative. Microbial transformations using specific fungal or bacterial strains can achieve highly regio- and stereoselective hydroxylations at positions that are otherwise hard to access chemically. nih.gov Plant cytochrome P450 monooxygenases are enzymes that naturally decorate basic pentacyclic triterpenoids like lupeol with hydroxyl groups at specific positions, a process that can be mimicked in synthetic strategies. mdpi.comfrontiersin.org For instance, a known cytochrome P450, CYP71D353, can catalyze a three-step oxidation at the C-28 position of the lupane scaffold. frontiersin.org Similar enzymatic systems are plausible for the C-30 hydroxylation required to form this compound.

Other Derivatizations: Beyond oxidation, other functional groups are often introduced to create analogs. For example, sulfated derivatives of lupeol and calenduladiol have been synthesized by treating the parent compound with a sulfur trioxide-trimethylamine complex (Me3N•SO3). iiarjournals.org These modifications can significantly alter the compound's properties. nih.govconicet.gov.ar

Derivatization from Lupeol and Calenduladiol

Total Synthesis Approaches to Pentacyclic Triterpenoids (Contextual relevance to this compound scaffold)

While semisynthesis is common, total synthesis—the complete chemical construction of a molecule from simple precursors—provides ultimate flexibility in molecular design. Although a total synthesis specific to this compound is not widely documented, the general strategies developed for other pentacyclic triterpenoids are directly relevant to its lupane scaffold.

The primary challenge is the stereocontrolled construction of the five-ring system. Key strategies include:

Polyene Cyclization: This bio-inspired approach mimics the natural cyclization of squalene. nih.gov A linear polyene precursor is treated with an acid to trigger a cascade of cyclization reactions, forming multiple rings in a single step. This method was famously used in the synthesis of germanicol. scripps.eduacs.org

Convergent and Linear Strategies: Synthetic routes can be designed where different parts of the ring system (e.g., an AB-ring fragment and a DE-ring fragment) are synthesized separately and then joined together. scripps.edu Other approaches build the rings sequentially in a linear fashion. acs.org

Photocyclization Reactions: Novel methods, such as the Norrish–Yang photocyclization, have been developed for the regio- and stereoselective construction of complex, sterically hindered pentacyclic motifs, demonstrating the ongoing innovation in this field. acs.org

These total synthesis approaches, while often long and complex, are crucial for creating analogs that are inaccessible from natural precursors and for confirming the structure of isolated natural products. acs.orgrsc.orgfu-berlin.de

Regioselective and Stereoselective Chemical Transformations

The precise control of reactivity at a specific location (regioselectivity) and in a specific three-dimensional orientation (stereoselectivity) is paramount in the synthesis of complex molecules like this compound. The lupane skeleton is a large, non-polar structure with many similar C-H bonds, making selective functionalization difficult.

Chemical Methods: Chemists employ various strategies to achieve selectivity. The existing functional groups, like the C-3 hydroxyl group, can direct reagents to nearby positions. Stereoselective epoxidation of the double bond in allylic alcohols of triterpenes is a common transformation that often proceeds with high selectivity to form the least hindered α-epoxide. mdpi.com Advanced strategies can achieve high diastereoselection in key bond-forming steps, such as using chiral catalysts in Friedel-Crafts cyclizations to build the tetracyclic core of terpenoids. nih.gov

Biocatalysis: Microbial transformations are particularly valued for their exceptional selectivity. nih.gov Microorganisms like fungi can perform specific hydroxylations, oxidations, and other reactions on the triterpenoid skeleton with a level of regio- and stereospecificity that is extremely difficult to replicate with standard chemical reagents. nih.govresearchgate.net This makes biocatalysis an attractive and environmentally friendly method for generating complex triterpenoid derivatives.

Computational Chemistry and Molecular Modeling in Synthetic Design

Modern synthetic chemistry is increasingly supported by computational tools, which help in planning and understanding complex reaction pathways.

For pentacyclic triterpenoids, computational chemistry is applied in several ways:

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are used to investigate the mechanisms of complex reactions, such as the biomimetic cationic rearrangements that form different triterpenoid skeletons. chemrxiv.orgnih.gov This understanding allows chemists to predict and control reaction outcomes.

Supporting Bio-inspired Synthesis: Computational studies can validate proposed biomimetic pathways, such as epoxypolyene cyclizations, providing confidence in a planned synthetic route before it is attempted in the lab. rsc.orgfu-berlin.de

Structure Confirmation: NMR prediction calculations can be used to distinguish between possible stereoisomers, helping to confirm the structure of a synthetic product by comparing calculated spectra to experimental data. chemrxiv.org

Rational Design: Molecular modeling and docking studies are used to understand how triterpenoids interact with biological targets. conicet.gov.armdpi.comdovepress.com While often used in drug discovery, these insights can also guide synthetic efforts by identifying which parts of the molecule are most important for activity, thereby prioritizing certain modifications over others. nih.gov

These computational approaches reduce the trial-and-error inherent in synthesis, accelerate the design process, and provide deeper insights into the chemical principles governing the formation of these intricate molecules. acs.org

Biological Activities and Molecular Mechanistic Investigations of Heliantriol B2

In Vitro Antiproliferative and Cytotoxic Effects of Heliantriol B2

This compound has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in laboratory settings. These effects have been quantified through various assays that measure cell viability and proliferation.

Against Human Leukemic Cell Lines (e.g., NB4, K562)

Research has shown that this compound exhibits potent cytotoxic activity against human leukemic cell lines. nih.gov Specifically, in a study involving the NB4 (acute promyelocytic leukemia) and K562 (chronic myelogenous leukemia) cell lines, this compound displayed substantial cytotoxicity after a 24-hour treatment period. nih.govconicet.gov.ar The half-maximal inhibitory concentration (IC50) values were determined to be 1.98 ± 0.12 µM for NB4 cells and 3.52 ± 0.14 µM for K562 cells. nih.gov This indicates that NB4 cells are more sensitive to the cytotoxic effects of this compound than K562 cells. unican.es The observed activity was reported to be higher than that of the reference compound dequalinium. nih.gov

| Cell Line | IC50 Value (µM) after 24h | Reference |

|---|---|---|

| NB4 | 1.98 ± 0.12 | nih.gov |

| K562 | 3.52 ± 0.14 | nih.gov |

Against Prostate Cancer Cell Lines (e.g., PC-3, LNCaP)

The antiproliferative potential of this compound has also been evaluated against prostate cancer cell lines. nih.govconicet.gov.ar Studies on the androgen-independent PC-3 and androgen-sensitive LNCaP cell lines, both derived from metastatic sites, have provided insights into the compound's activity. iiarjournals.orgnih.gov Among several natural triterpenoids tested, this compound, a tri-hydroxylated triterpene, demonstrated the most significant cytotoxic effect after 24 hours of exposure. iiarjournals.org This is consistent with previous findings on its cytotoxicity against human leukemia cell lines. iiarjournals.org Furthermore, this compound was found to inhibit the migration of LNCaP cells in a concentration-dependent manner. iiarjournals.org

Inhibition of Cell Proliferation and Viability Assays

The cytotoxic and antiproliferative effects of this compound are typically determined using established in vitro assays. baseclick.eu The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. nih.govsigmaaldrich.com In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. sigmaaldrich.com The effects of this compound on PC-3 and LNCaP prostate cancer cells were determined using this method. nih.goviiarjournals.org For leukemia cell lines, cell viability can also be assessed through methods like the trypan blue exclusion assay or flow cytometry-based assays. baseclick.eusigmaaldrich.com These assays provide quantitative data, such as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. mdpi.com

Mechanisms of Cell Death Induction by this compound

Understanding the pathways through which this compound induces cell death is crucial for evaluating its therapeutic potential. Research indicates that the compound can trigger multiple modes of cell death.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anticancer effects. nih.govaging-us.com This process is characterized by distinct morphological and biochemical changes in the cell. aging-us.com The induction of apoptosis by this compound in both NB4 and K562 leukemic cell lines was analyzed using Annexin V/Propidium Iodide (PI) labeling. nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a feature of late-stage apoptosis and necrosis. bmglabtech.com

Studies have shown that this compound induces apoptosis through mitochondrial alterations. nih.gov This includes the overproduction of reactive oxygen species (ROS) in NB4 cells and a slight decrease in the mitochondrial transmembrane potential (ΔΨm). nih.gov The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, can activate a cascade of caspases, which are proteases that execute the apoptotic program. bosterbio.commdpi.com The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. aging-us.combosterbio.com

Necrosis and Other Modes of Cell Death

In addition to apoptosis, this compound has been shown to induce necrosis. nih.gov Necrosis is a form of cell death that is typically considered uncontrolled and results from severe cellular injury. stanford.edu Unlike the organized process of apoptosis, necrosis involves cell swelling and lysis, leading to the release of intracellular contents and inflammation. stanford.edu The analysis by Annexin V/PI staining confirmed that this compound induces both apoptosis and necrosis in NB4 and K562 cell lines. nih.gov The ability to induce cell death through multiple pathways, including both apoptosis and necrosis, suggests a potent cytotoxic capability of this compound. nih.gov

Role of Reactive Oxygen Species (ROS) Overproduction

This compound has been observed to induce the overproduction of reactive oxygen species (ROS) in human leukemia NB4 cells. nih.gov This increase in ROS is a significant event in the cellular response to this compound, contributing to its cytotoxic effects. nih.govresearchgate.net The generation of ROS can lead to oxidative stress, a condition that damages cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways. nih.govmdpi.com

Mitochondrial Dysregulation and Membrane Potential Alterations (ΔΨm)

The mitochondrion is a key organelle in regulating cell life and death, and its dysfunction is a hallmark of apoptosis. This compound has been shown to induce mitochondrial alterations. nih.gov Specifically, it causes a slight decrease in the mitochondrial transmembrane potential (ΔΨm) in NB4 cells. nih.gov The mitochondrial membrane potential is crucial for maintaining the proper function of the electron transport chain and ATP synthesis. nih.gov A decrease in ΔΨm is often associated with the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors and subsequent cell death. nih.govconicet.gov.ar

Antimetastatic and Anti-migration Effects of this compound

Inhibition of Cell Migration in In Vitro Models (e.g., Wound Healing Assay)

This compound has demonstrated notable antimetastatic and anti-migration properties in preclinical studies. In a wound-healing assay, a standard in vitro method to assess collective cell migration, this compound was found to inhibit the migration of LNCaP human prostate cancer cells in a concentration-dependent manner. nih.gov This assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. clyte.tech4dcell.comibidi.com The inhibitory effect of this compound on cell migration suggests its potential to interfere with the metastatic cascade, a critical process in cancer progression. frontiersin.org

Table 1: Effect of this compound on LNCaP Cell Migration

| Concentration | Inhibition of Migration |

| Concentration-dependent | Yes |

| This table summarizes the findings from a wound-healing assay where this compound demonstrated a concentration-dependent inhibition of LNCaP prostate cancer cell migration. |

Enzymatic Inhibition Profile of this compound

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov A bioactivity-guided fractionation of an ethanolic extract of Chuquiraga erinacea leaves led to the isolation of this compound as one of the active constituents with AChE inhibitory activity. researchgate.netnih.gov While it was identified as an active compound, another triterpene, calenduladiol (B1668229), showed the highest AChE inhibitory activity among the isolated compounds, with 31.2% inhibition at a concentration of 0.5 mM. researchgate.netnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Compounds from Chuquiraga erinacea

| Compound | % Inhibition at 0.5 mM |

| Calenduladiol | 31.2% |

| This compound | Active |

| This table presents the acetylcholinesterase inhibitory activity of compounds isolated from Chuquiraga erinacea. While this compound was active, specific percentage inhibition data was not provided in the search results. |

Other Enzyme Target Modulations (if reported for this compound directly)

Currently, there are no specific reports detailing the direct modulatory effects of this compound on other enzymes besides acetylcholinesterase.

In Vitro Anti-inflammatory and Immunomodulatory Research (as observed for related triterpenoids)

While direct in vitro studies on the anti-inflammatory and immunomodulatory activities of this compound are not extensively detailed in current literature, the broader class of triterpenoids, to which it belongs, is widely recognized for these properties. mdpi.comresearchgate.netresearchgate.netresearchgate.net Triterpenoids are known to modulate the immune system and are implicated in the pharmacological effects of many medicinal plants used against diseases involving the immune system. researchgate.net

Research on various triterpenoids has demonstrated their ability to exert anti-inflammatory effects through several mechanisms. For instance, studies on triterpenoid (B12794562) fractions from Lamiaceae family plants showed strong anti-inflammatory activity by inhibiting albumin denaturation. ms-editions.cl Other triterpenoids, such as poricoic acid B from Poriae Cutis, have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced macrophage cells. mdpi.com Similarly, oleanolic acid, asiatic acid, and maslinic acid significantly inhibit the release of pro-inflammatory mediators. mdpi.com This body of evidence suggests that this compound may possess similar anti-inflammatory and immunomodulatory capabilities, a hypothesis that warrants direct investigation. The immunomodulatory effects of triterpenes are often linked to their influence on key signaling pathways, including NF-κB, MAPK, and JAK/STAT, thereby regulating cytokine production and maintaining immune balance. researchgate.net

Investigation of Molecular Targets and Signaling Pathways

The exploration of this compound's molecular interactions has begun to shed light on the mechanisms that may underlie its observed biological effects. Computational and in vitro studies are crucial in identifying its molecular targets and how it modulates cellular signaling.

Protein-Ligand Interactions through Molecular Docking and Dynamics Simulations

Molecular docking studies have provided initial insights into the potential molecular targets of this compound. One notable study identified that this compound, along with a related compound, produced antimigratory effects on LNCaP prostate cancer cells. Molecular docking simulations suggested that this effect could be due to the inhibition of the HER-2 (Human Epidermal Growth factor Receptor 2) enzyme. researchgate.netbrieflands.commdpi.com The binding affinity of ligands to protein targets like HER2 is a critical aspect of these in silico analyses, with lower binding energy values indicating a more stable and favorable interaction. mdpi.com

While specific molecular dynamics simulations for this compound are not widely published, such studies on related compounds, like Heliantriol F, have been used to validate docking results and assess the stability of protein-ligand complexes over time. chemrxiv.org These computational methods are instrumental in predicting how a ligand like this compound might interact with a protein's active site, guiding further experimental validation.

Regulation of Gene Expression and Protein Levels

The ability of small molecules to regulate gene expression is a cornerstone of modern pharmacology. mdpi.com For triterpenoids, this regulation is often a key part of their mechanism of action. For example, the triterpenoid betulin (B1666924) has been shown to down-regulate the expression of the MUC5AC mucin gene, which is involved in airway inflammation. nih.gov Avicins, another family of triterpenoids, were found to decrease the expression of NF-κB-regulated proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). pnas.org

Although direct evidence for this compound's effect on specific gene and protein expression is still emerging, research on related compounds provides a framework for its potential actions. The synthetic triterpenoid CDDO-EA was shown to prevent LPS-induced TNF-α and MCP-1 gene expression in muscle cells. nih.gov Celastrol (B190767), another triterpenoid, has been shown to modulate a wide array of signaling genes, notably up-regulating DDIT3 and ATF3, which are involved in cellular stress responses and apoptosis. tandfonline.com These examples highlight the capacity of triterpenoids to influence cellular function by altering the expression of critical genes and proteins, a mechanism that is likely relevant for this compound.

Downstream Signaling Cascade Modulation (e.g., NF-κB, p-38 pathways in related compounds)

Many of the biological effects of triterpenoids are attributed to their ability to modulate key downstream signaling cascades, particularly those involved in inflammation and cell survival, such as the NF-κB and p38 MAPK pathways. researchgate.netresearchgate.net

The NF-κB signaling pathway is a critical regulator of the immune response, and its dysregulation is linked to inflammatory diseases and cancer. mdpi.comfrontiersin.org Numerous triterpenoids have been shown to inhibit the NF-κB pathway. researchgate.net For instance, betulin suppresses NF-κB activation by preventing the degradation of its inhibitor, IκBα, and thereby blocking the nuclear translocation of the p65 subunit. nih.gov Similarly, a synthetic triterpenoid, CDDO-EA, was found to inhibit LPS-induced inflammatory responses in muscle cells by suppressing NF-κB signaling. nih.gov

The p38 MAPK pathway is another crucial signaling cascade involved in cellular responses to stress and inflammation. frontiersin.org Activation of p38 is often associated with the induction of apoptosis in cancer cells. ijpsonline.com Triterpenoids like cycloartenal have been shown to inhibit p38 MAPK activation. nih.gov Conversely, other studies show that triterpenoids can induce apoptosis by activating the JNK and p38 MAPK pathways, which in turn activate downstream caspases. ijpsonline.com The triterpenoid celastrol has been documented to act, in part, via the p38 MAPK pathway to inhibit cell-extracellular matrix adhesion. tandfonline.com These findings in related compounds suggest that a key mechanism of this compound's action could involve the modulation of these critical signaling pathways.

Structure Activity Relationship Sar Studies of Heliantriol B2 and Its Analogs

Elucidating Key Pharmacophores for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For lupane-type triterpenes like Heliantriol B2, the key pharmacophoric features are closely linked to their hydroxylation patterns and other functional groups capable of specific interactions with biological targets.

Studies on triterpenes consistently highlight that hydroxyl groups, acting as hydrogen bond donors, are critical components of the pharmacophore responsible for cytotoxic activity. frontiersin.org The antiproliferative activity of these compounds often appears to be directly proportional to the number of available hydroxyl groups. frontiersin.org In the case of this compound and related compounds, a notable feature for anti-inflammatory activity appears to be the presence of a free hydroxyl group at the C-3 position, which can act as a hydrogen bond donor. researchgate.net

Furthermore, semisynthetic modifications have shown that other parts of the molecule can be functionalized to become important parts of the pharmacophore. For instance, modifications at the C-30 position of the related lupane (B1675458) triterpene, betulinic acid, with large triazole-aromatic substituents, have been shown to be responsible for cytotoxicity, suggesting this position is a key site for derivatization. plos.org The introduction of a triazole ring can become part of the active pharmacophore, potentially altering the mechanism of action compared to the parent compound. plos.org These findings suggest the pharmacophore of this compound is not static but can be expanded through targeted chemical modifications.

Impact of Hydroxyl Group Positions and Stereochemistry on Bioactivity

The number, position, and stereochemistry of hydroxyl groups on the triterpene scaffold have a profound impact on the biological activity of this compound and its analogs.

The degree of hydroxylation is a primary determinant of cytotoxicity. Comparative studies have shown that the tri-hydroxylated this compound exhibits a greater cytotoxic effect against human leukemia and prostate cancer cell lines than its related di-hydroxylated analog, calenduladiol (B1668229), and the mono-hydroxylated lupeol (B1675499). iiarjournals.org This underscores the general principle that an increased number of hydroxyl groups enhances cytotoxic potency within this class of compounds. frontiersin.org

The specific position of these hydroxyl groups is also critical. The presence of a hydroxyl group at the C-28 position on the triterpene skeleton appears to intensify the antitumor potency. frontiersin.org Additionally, studies on related triterpenoid (B12794562) saponins (B1172615) have indicated that an additional hydroxyl group at the C-16α position favors the compound's cytotoxic activity, supporting the importance of the C-16 hydroxylation found in this compound. frontiersin.org

The stereochemistry of these functional groups can further modulate activity, though its influence may be context-dependent. In a study on prostate cancer cell lines, the stereochemistry of the hydroxyl group at the C-3 position (comparing lupeol with its 3α-epimer) did not appear to be significant for cytotoxic activity at the concentrations tested. iiarjournals.org However, in the context of antitubercular activity, changing the C-3 hydroxyl group's stereochemistry from beta (as in lupeol) to alpha (in 3-epilupeol) led to a significant increase in activity against Mycobacterium tuberculosis. researchgate.net This highlights that the optimal stereochemical configuration can be specific to the biological target being addressed.

Influence of Semisynthetic Modifications on Biological Profiles

To probe the SAR of the lupane skeleton and improve the biological profile of natural triterpenoids, numerous semisynthetic derivatives have been created from this compound's parent compounds, lupeol and calenduladiol. These modifications provide clear insights into which functional groups enhance or diminish bioactivity.

One of the most effective modifications for enhancing cytotoxicity is sulfation. The introduction of sulfate (B86663) groups at the C-3 or C-16 positions of lupeol and calenduladiol analogs consistently increased cytotoxic activity against both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines when compared to the non-sulfated parent compounds. iiarjournals.org Lupeol-3β-sulfate, a new semisynthetic derivative, proved to be the most active compound in this particular study. iiarjournals.org The addition of sulfate and oxime groups has been noted in other studies to increase cytotoxic activity against these cell lines. iiarjournals.org

Conversely, other modifications have been shown to be less effective or even detrimental to activity. The replacement of a hydroxyl group with a carbonyl group (oxidation) at either the C-3 or C-16 position did not lead to an increase in cytotoxicity. iiarjournals.org Similarly, the introduction of oxime groups did not significantly improve activity over the corresponding ketones. iiarjournals.org Other modifications, such as introducing a formyl group at the C-30 position, esterification of hydroxyl groups with benzoyl chlorides, or hydrogenation of the C-20(29) double bond, did not result in an improvement in cytotoxic activity. iiarjournals.org Interestingly, the introduction of an amino group at the C-3 position of lupeol resulted in a decrease in growth inhibition against prostate cancer cells. iiarjournals.org

These findings are summarized in the table below, which details the effects of various modifications on the cytotoxic activity of lupane triterpenes against prostate cancer cell lines.

| Parent Compound | Modification | Position(s) | Resulting Functional Group | Effect on Cytotoxicity vs. Parent |

|---|---|---|---|---|

| Lupeol / Calenduladiol | Sulfation | C-3 or C-16 | Sulfate ester | Increased |

| Lupeol / Calenduladiol | Oxidation | C-3 or C-16 | Carbonyl (Ketone) | No increase |

| Ketone Derivatives | Oximation | C-3, C-16, or C-30 | Oxime | No increase vs. ketone |

| Lupeol | Amination | C-3 | Amino | Decreased |

| Calenduladiol Derivative | Formylation | C-30 | Formyl | Not significant |

| Calenduladiol | Benzoylation | C-3 and C-16 | Benzoyl ester | No improvement |

| Calenduladiol | Hydrogenation | C-20(29) | Isopropyl group | No improvement |

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. researchgate.net While specific QSAR models developed exclusively for this compound derivatives are not prominent in the literature, such studies have been successfully applied to the broader class of lupane-type triterpenoids and their saponins, providing a framework for future work. researchgate.netresearchgate.net

These studies aim to create statistically reliable models that can predict the biological activity, such as cytotoxicity, of new, unsynthesized compounds. For a series of lupane-type saponins, 2D-QSAR models were developed using methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) to link ADME (Absorption, Distribution, Metabolism, and Elimination) properties to cytotoxicity. researchgate.net These models successfully predicted the activity of a test set of compounds, indicating that properties related to bioavailability are key determinants of efficacy.

More advanced QSAR studies on lupane triterpenoids, incorporating 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have provided further insights. These models suggest that electrostatic fields combined with hydrogen bond donor and acceptor fields are highly beneficial to the antiproliferative activity of these compounds. researchgate.net This aligns with experimental data emphasizing the importance of hydroxyl groups. The successful application of QSAR to this class of molecules demonstrates its potential as a powerful tool for the rational design of novel this compound derivatives, allowing for the in silico screening of virtual compounds to prioritize the synthesis of those with the highest predicted potency. researchgate.net

Design and Synthesis of Novel this compound Analogs for Enhanced Research Potency and Selectivity

The design and synthesis of novel analogs are driven by the insights gained from SAR and QSAR studies. The goal is to create new chemical entities with improved potency, better selectivity for cancer cells over healthy cells, and more favorable pharmacological properties. While extensive synthetic campaigns starting directly from this compound are limited, the strategies applied to the closely related and more abundant lupanes, lupeol, calenduladiol, and betulinic acid, serve as a direct blueprint. iiarjournals.orgplos.orgsciforum.net

A key strategy involves the chemical transformation of the parent triterpenoids to introduce new functionalities. Based on SAR data, a set of 19 derivatives of lupeol and calenduladiol were synthesized to evaluate their potential as antiproliferative agents against prostate cancer. iiarjournals.org The synthetic routes included oxidation, oximation, sulfation, and epimerization, among others. This systematic approach led to the identification of sulfated derivatives as having significantly enhanced cytotoxicity, providing a clear direction for future analog design. iiarjournals.org

Another successful design strategy involves attaching heterocyclic moieties to the triterpene skeleton. The synthesis of betulinic acid derivatives bearing a triazole ring at the C-30 position, for example, has yielded compounds with potent cytotoxic activity. plos.org This approach uses the triterpene as a scaffold and the attached heterocycle to modulate activity and potentially alter the mechanism of action. plos.org

Furthermore, analogs can be designed to probe different biological activities. For instance, derivatives of calenduladiol were synthesized to evaluate their acetylcholinesterase (AChE) inhibitory activity for potential application in Alzheimer's disease. sciforum.netsciforum.net The synthesis of oxidized analogs at the C-30 position resulted in compounds with the highest AChE inhibition, demonstrating that modifications can be tailored to target specific enzymes or pathways. sciforum.net These examples of rational design and synthesis pave the way for the development of novel this compound analogs with enhanced potency and selectivity for continued research.

Analytical Methodologies for Characterization and Quantification of Heliantriol B2 in Research

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are central to the analysis of Heliantriol B2, enabling its separation from related compounds and impurities. These methods are widely used for both qualitative and quantitative purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pentacyclic triterpenoids due to its high resolution, sensitivity, and speed. sci-hub.ru It is frequently utilized for the purity assessment and quantification of this compound and similar compounds isolated from natural sources.

Research Findings: In the analysis of triterpenoids, reversed-phase HPLC is the most common approach. mdpi.com A typical HPLC system for this compound would involve a C18 column, which separates compounds based on their hydrophobicity. mdpi.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid modifier like formic acid or acetic acid to improve peak shape and resolution. mdpi.commdpi.comrsc.org Detection is commonly performed using a photodiode array (PDA) or UV detector, although this compound, lacking a strong chromophore, may be challenging to detect at low concentrations with UV alone. jfda-online.com For this reason, alternative detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers are often preferred for sensitive quantification.

Published methods for the analysis of other triterpenoids, such as those from Ganoderma lucidum or Vaccinium vitis-idaea, provide a template for this compound analysis. mdpi.comresearchgate.net For instance, a gradient elution can effectively separate multiple triterpenoids within a single run. rsc.org Purity assessment of commercially available this compound standards is often stated as being performed by HPLC, confirming its utility in quality control. phcogres.com

Table 1: Representative HPLC Parameters for Triterpenoid (B12794562) Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid) mdpi.comrsc.org |

| Flow Rate | 0.8 - 1.0 mL/min mdpi.comrsc.org |

| Detection | PDA/UV (at low wavelengths, e.g., 205-215 nm), ELSD, or MS oup.com |

| Column Temperature | 30 - 40°C oup.comeaglebio.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of triterpenoids. It is particularly useful for volatile or semi-volatile compounds and offers excellent separation efficiency and definitive identification based on mass spectra.

Research Findings: Direct analysis of this compound by GC-MS can be challenging due to its low volatility and the presence of multiple hydroxyl groups. Therefore, a derivatization step is typically required to increase its volatility and thermal stability. boku.ac.at Silylation is a common derivatization method, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the compound can be analyzed on a high-temperature capillary column. boku.ac.at The mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode for quantitative analysis. jfda-online.com This mode enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte, allowing for accurate quantification even in complex matrices. jfda-online.com The method's precision is assessed through intraday and interday analyses, with recovery studies determining its accuracy. jfda-online.com

Table 2: General GC-MS Parameters for Derivatized Triterpenoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) |

| Column | High-temperature capillary column (e.g., HP-5MS, 30 m x 0.25 mm) researchgate.net |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a low initial temperature to >300°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Analysis Mode | Selected Ion Monitoring (SIM) for quantification jfda-online.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal technique for analyzing non-volatile and thermolabile compounds like this compound, especially in complex mixtures. phcogres.com

Research Findings: LC-MS is widely used for both the identification and quantification of triterpenoids. rsc.org Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it suitable for determining the molecular weight of compounds like this compound. phcogres.comboku.ac.at

For quantitative studies, LC-MS/MS is often performed on a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. rsc.orgmdpi.com This highly selective technique monitors a specific fragmentation transition from a precursor ion (the molecular ion) to a product ion, significantly reducing background noise and improving detection limits. mdpi.com This approach allows for the accurate quantification of triterpenoids in various biological and botanical samples. rsc.org The development of such methods involves optimizing both chromatographic conditions for separation and MS parameters for detection. mdpi.com

Table 3: Typical LC-MS/MS Parameters for this compound Quantification

| Parameter | Typical Conditions |

|---|---|

| LC System | UHPLC for high throughput and resolution rsc.org |

| Column | Reversed-Phase C18 mdpi.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1-0.2% Formic Acid phcogres.commdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode mdpi.com |

| MS Analyzer | Triple Quadrupole (QQQ) rsc.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) rsc.orgmdpi.com |

| Precursor → Product Ion | Specific m/z transition would be determined from infusion of a pure standard |

Spectroscopic and Spectrometric Techniques for Quality Control and Identity Confirmation

Beyond chromatography, spectroscopic and spectrometric methods are indispensable for the unambiguous structural elucidation and identity confirmation of this compound, forming a critical part of quality control.

Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of organic molecules. hyphadiscovery.com A full suite of NMR experiments, including one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) analyses, is used to assign all proton and carbon signals and establish the connectivity of the atoms within the this compound molecule. hyphadiscovery.comclariant.com The resulting spectral data for an isolated sample must match the data published in the literature or that of a certified reference standard to confirm its identity. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition of this compound (C30H50O3). clariant.comacdlabs.com This confirmation of the molecular formula is a key criterion for identity verification. The combination of chromatographic data (retention time), HRMS (accurate mass), and NMR (structural data) provides unequivocal proof of the compound's identity and purity. microcombichem.com

Development of Robust Analytical Protocols for Research Reproducibility

To ensure that research results are consistent and comparable between different laboratories, it is essential to develop and validate robust analytical protocols for the quantification of this compound.

Research Findings: A robust analytical method is one that is reliable, accurate, and precise under a variety of operating conditions. The development of such a protocol involves a thorough validation process. researchgate.netrsc.org Key validation parameters include:

Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components. researchgate.net

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. rsc.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the standard. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netrsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rsc.org

Future Research Directions and Broader Research Significance of Heliantriol B2

Exploration of Additional Biological Activities (In Vitro and Preclinical Models)

Initial studies have primarily focused on the anticancer properties of Heliantriol B2. Research has demonstrated its cytotoxic activity against various cancer cell lines. In human leukemic cell lines NB4 and K562, this compound exhibited potent cytotoxicity, with IC₅₀ values of 1.98 µM and 3.52 µM, respectively, after 24 hours of treatment. nih.gov This activity was found to be greater than that of the reference compound dequalinium. nih.gov Furthermore, this compound induces cell death through both apoptosis and necrosis and shows enhanced cytotoxic effects when used in combination with dequalinium. nih.gov

In the context of prostate cancer, this compound was the most cytotoxic among several natural triterpenoids tested against PC-3 and LNCaP cell lines. iiarjournals.orgiiarjournals.org A key finding is its ability to inhibit the migration of LNCaP prostate cancer cells in a concentration-dependent manner, suggesting potential as an antimetastatic agent. iiarjournals.orgfrontiersin.org Beyond direct cytotoxicity, this compound has also shown potential as an anti-tumor promoter. In a primary screening assay, it was one of fifteen triterpenoids from Chrysanthemum morifolium that exhibited inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation, a marker for tumor-promoting activity. targetmol.comnih.govresearchgate.netresearchgate.net

Future research should expand upon these findings to explore other potential therapeutic areas. Given that many triterpenoids exhibit anti-inflammatory and antiviral properties, investigating this compound in these contexts is a logical next step. Preclinical animal models would be essential to validate the in vitro anticancer and antimetastatic findings and to understand the compound's behavior in a complex biological system.

Table 1: Summary of Investigated Biological Activities of this compound

| Activity | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| Cytotoxicity | NB4, K562 (Human Leukemia) | IC₅₀ values of 1.98 µM (NB4) and 3.52 µM (K562) at 24h. Induces apoptosis and necrosis. Synergistic effect with dequalinium. | nih.gov |

| Cytotoxicity | PC-3, LNCaP (Prostate Cancer) | Showed the greatest cytotoxic effect among natural triterpenoids tested. | iiarjournals.orgiiarjournals.org |

| Anti-migration | LNCaP (Prostate Cancer) | Suppressed wound closure in a dose-dependent manner. | iiarjournals.orgfrontiersin.org |

| Anti-tumor Promotion | Raji (Burkitt's lymphoma) | Inhibited Epstein-Barr virus early antigen (EBV-EA) activation. | targetmol.comnih.govresearchgate.netresearchgate.net |

Investigation of Biosynthetic Pathways of this compound in Plants (if not fully elucidated)

The biosynthesis of triterpenoids is a complex process, and the complete pathway for this compound is a key area of ongoing research. uea.ac.uk Triterpenoids are synthesized from the linear C30 precursor, 2,3-oxidosqualene. biorxiv.orgnih.gov In the case of this compound, a lupane-type triterpene, the immediate precursor scaffold is lupeol (B1675499), which is formed by the enzyme lupeol synthase (LUS). nih.gov

This compound is a tri-hydroxylated derivative of lupeol. iiarjournals.orguea.ac.uk The subsequent hydroxylation steps are catalyzed by specific enzymes, typically cytochrome P450 monooxygenases (CYP450s). biorxiv.orgresearchgate.net Recent studies on Calendula officinalis (pot marigold), another member of the Asteraceae family, have focused on elucidating the pathways for similar hydroxylated triterpenoids. uea.ac.ukbiorxiv.orgbiorxiv.orgresearchgate.net This research has led to the functional characterization of cytochrome P450s responsible for downstream modifications of triterpene scaffolds. biorxiv.orgbiorxiv.orgresearchgate.net Future work will involve identifying the specific CYP450s in plants like Chuquiraga erinacea that catalyze the precise hydroxylation reactions to form this compound from lupeol. Pinpointing these enzymes is crucial for understanding how plants produce such a diversity of complex molecules and opens the door for biotechnological production. biorxiv.orgcjnmcpu.com

Development of Chemoenzymatic Synthetic Routes for this compound and Derivatives

While this compound can be isolated from natural sources, the yields are often low. Developing efficient synthetic routes is therefore critical for producing larger quantities for research and potential therapeutic development. A chemical synthesis has been reported where the target structure, confirmed by X-ray crystallography, was attributed to this compound. baranlab.orgnih.gov This synthesis started from the more abundant natural triterpene, betulinic acid. baranlab.orgnih.gov Interestingly, the NMR data of the synthetic compound did not perfectly match the reported data for the natural product, suggesting a possible misassignment of the original structure. baranlab.orgnih.gov

A promising future direction is the development of chemoenzymatic synthetic routes. This approach combines the robustness of chemical synthesis with the high selectivity of enzymatic reactions. Enzymes, such as the aforementioned CYP450s or other hydrolases and transferases, can be used to perform specific modifications on a synthetic intermediate that are difficult to achieve with traditional chemical methods. This can reduce the number of protection and deprotection steps, leading to more efficient and environmentally friendly syntheses. Future research could focus on using a combination of chemical steps to build the core lupane (B1675458) skeleton and then employing isolated enzymes or whole-cell biotransformation to perform the selective hydroxylations required to produce this compound and novel derivatives.

Applications of this compound as a Chemical Probe in Cell Biology Research

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. Given its defined biological activities, this compound has significant potential to be used as a chemical probe. Its demonstrated ability to inhibit the migration of LNCaP prostate cancer cells makes it a valuable tool for investigating the molecular mechanisms of cancer metastasis. iiarjournals.orgfrontiersin.orgmdpi.com

By using this compound, researchers could dissect the specific signaling pathways that are disrupted, leading to the inhibition of cell movement. Techniques such as affinity chromatography with immobilized this compound could be employed to identify its direct cellular binding partners. Identifying these targets would not only elucidate the mechanism of action of this compound but could also reveal novel targets for the development of antimetastatic drugs.

Theoretical and Computational Studies on this compound's Reactivity and Interactions

Computational chemistry offers powerful tools for understanding the properties of complex molecules like this compound. nih.govresearchgate.netresearchgate.net Theoretical studies have already been applied to investigate the synthesis of the compound. baranlab.org Density Functional Theory (DFT) calculations were used to determine the origins of the striking C16 selectivity observed during an oxidation step in its chemical synthesis. baranlab.org These calculations of activation energies for C-H bond oxidation explained that the observed selectivity was due to steric factors rather than purely electronic effects. baranlab.org